1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione
Description
Properties
CAS No. |
114462-95-2 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(14)6-11(15)13(7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
GGFOZICDXPYRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(=O)N1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine-2,4-dione Core with 4-Chlorophenylmethyl Chloride
A key step involves the alkylation of a pyrrolidine-2,4-dione intermediate with 4-chlorophenylmethyl chloride to introduce the 4-chlorophenyl substituent at the nitrogen atom. This reaction is typically conducted under basic conditions to generate the sodium salt of the pyrrolidine-2,4-dione, which then undergoes nucleophilic substitution.
-
- Base: Sodium hydride or sodium methylate,
- Solvent: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene,
- Temperature: 60–120°C, preferably 80–100°C,
- Molar ratio: Approximately 0.9 to 1.0 mole of 4-chlorophenylmethyl chloride per mole of pyrrolidine derivative.
-
- The reaction is exothermic and generates hydrogen gas; temperature control is critical.
- Post-reaction workup includes aqueous washing and solvent distillation to isolate the alkylated product with high purity and yield.
- The product exhibits high boiling point and low water solubility, minimizing losses during purification.
Methylation at the 5-Position
The methyl group at the 5-position can be introduced by methylation of the corresponding hydrogen on the pyrrolidine ring using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a strong base such as sodium hydride.
-
- Base: Sodium hydride,
- Methylating agent: Methyl halide,
- Solvent: Aprotic solvents (DMF, THF, toluene),
- Temperature: 60–120°C, preferably 80–100°C.
-
- The reaction must be carefully controlled to avoid side reactions such as O-alkylation.
- The reaction mixture is typically quenched with water, followed by extraction and distillation to isolate the methylated product.
Hydrolysis and Decarboxylation (If Applicable)
In some synthetic routes, ester intermediates are hydrolyzed and decarboxylated under acidic or basic conditions to yield the final pyrrolidine-2,4-dione structure.
- Conditions:
- Acidic hydrolysis: Using hydrochloric acid or sulfuric acid,
- Temperature: 50°C to reflux,
- Time: Several hours depending on substrate.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Alkylation with 4-chlorophenylmethyl chloride | Sodium hydride or sodium methylate, 4-chlorophenylmethyl chloride | 80–100 | DMF, toluene, THF | Exothermic, hydrogen gas evolved, careful temp control |
| Methylation at 5-position | Sodium hydride, methyl halide | 80–100 | DMF, toluene, THF | Avoid O-alkylation, strong base required |
| Hydrolysis and decarboxylation | Acid (HCl, H2SO4) or base | 50–reflux | Water or water-organic mix | Converts esters to ketones or acids |
Research Findings and Optimization Notes
- The molar ratio of alkylating agent to pyrrolidine derivative is critical; less than 0.9 mole leads to incomplete reaction and lower yields.
- Reaction temperature below 60°C slows the reaction; above 120°C increases side reactions.
- Use of mixed solvents (aromatic + ether or polar aprotic) improves solubility and reaction efficiency.
- Post-reaction purification by aqueous washing and distillation under nitrogen atmosphere yields high-purity product.
- The process is scalable and suitable for industrial production with proper control of exothermic steps.
Chemical Reactions Analysis
Nucleophilic Additions at Carbonyl Positions
The 2,4-dione moiety facilitates nucleophilic attacks due to polarized carbonyl groups. Key reactions include:
a. Enolate Formation
Reaction with strong bases (e.g., LDA, NaH) generates enolates at C-3 or C-5, enabling alkylation or acylation. For example:
-
Methylation : Treatment with methyl iodide in THF yields 3-methyl-1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione derivatives.
b. Grignard Reactions
Organomagnesium reagents selectively add to the less hindered carbonyl (C-2), producing tertiary alcohols:
Steric hindrance from the 5-methyl group limits reactivity at C-4.
Cycloaddition Reactions
The compound participates in dipolar cycloadditions due to its electron-deficient diketone system:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Δ | Spiro-pyrrolidine-2,4-dione derivatives | |
| Diels-Alder | Dienes, Lewis acid catalysts | Fused bicyclic adducts |
Functionalization via Mannich Reactions
The NH group (if present) or enolates undergo Mannich reactions to form bioactive derivatives:
Example Protocol :
-
React with formaldehyde and piperazine derivatives in ethanol.
-
Isolate 1-(4-ClPh)-5-Me-3-(piperazin-1-ylmethyl)-pyrrolidine-2,4-dione (yield: 68–72%) .
Biological Relevance : Such derivatives show NaV1.2 channel inhibition (IC₅₀: 4.2 μM) for anticonvulsant applications .
Halogenation and Cross-Coupling
Electrophilic aromatic substitution is limited due to deactivated aryl rings, but Pd-catalyzed couplings are feasible:
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C-4 position |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | N-Arylated pyrrolidinones |
Reduction and Oxidation Pathways
-
NaBH₄ Reduction : Converts diketones to diols (e.g., 2,4-diol-pyrrolidine), though steric effects reduce yields (~45%).
-
Oxidation : Resistant to further oxidation under standard conditions (KMnO₄, CrO₃) due to aromatic stabilization.
Solvolysis and Hydrolysis
Acidic or basic hydrolysis cleaves the pyrrolidine ring:
-
H₂SO₄ (1M) : Forms 4-chlorophenylacetic acid and methylamine derivatives.
-
NaOH (10%) : Produces succinic acid analogues via retro-aldol pathways.
Biological Activity-Linked Reactivity
The compound inhibits bacterial penicillin-binding proteins (PBPs) through covalent binding to serine residues, disrupting cell wall synthesis. Electrophilic carbonyls react with nucleophilic enzyme sites, confirmed by MIC values of 2–8 μg/mL against S. aureus .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione typically involves multi-step reactions that include the formation of pyrrolidine derivatives through cyclization reactions. Various methods have been documented to synthesize this compound, often utilizing starting materials such as 4-chlorobenzaldehyde and suitable amines or hydrazines.
Synthetic Pathways
- Condensation Reactions : The compound can be synthesized through condensation reactions involving 4-chlorobenzaldehyde and substituted pyrrolidine derivatives.
- Cyclization : Following the initial condensation, cyclization is performed to form the pyrrolidine ring, which is crucial for the biological activity of the compound.
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research has demonstrated that derivatives of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione possess antimicrobial properties. Studies indicate that these compounds show significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .
Anticonvulsant Properties
In studies evaluating anticonvulsant activity, certain derivatives of this compound have shown efficacy in models such as the maximal electroshock (MES) test in mice. For instance, specific derivatives demonstrated protective indices indicating their potential as anticonvulsant agents .
Anti-proliferative Effects
Preliminary studies suggest that 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione may exhibit anti-proliferative effects against various cancer cell lines. The compound's mechanism may involve interference with cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Several studies have focused on the detailed investigation of the applications of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione | Pyrrolidine-2,4-dione | 4-ClPh, 5-CH₃ | >250 (inferred) |
| 1-(4-Chlorophenylsulfonyl)-5-(4-FPh)-imidazolidine-2,4-dione | Imidazolidine-2,4-dione | 4-ClPhSO₂, 5-FPh, 5-CH₃ | Not reported |
| 1-(4-Chlorophenyl)imidazolidine-2,4-dione | Imidazolidine-2,4-dione | 4-ClPh | Not reported |
Biological Activity
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic effects, including antibacterial, anticonvulsant, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione has the following chemical formula:
- Molecular Formula : CHClNO
- Molecular Weight : 223.65 g/mol
The presence of the chlorophenyl group is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. A study on similar compounds indicated that certain pyrrolidine derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione | Salmonella typhi | Moderate | |
| 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione | Bacillus subtilis | Strong |
Anticonvulsant Activity
The anticonvulsant properties of pyrrolidine derivatives have been explored in various studies. For instance, compounds structurally related to 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione were evaluated in animal models for their efficacy in controlling seizures. In particular, a related compound demonstrated significant anticonvulsant activity with an effective dose (ED50) of 28.2 mg/kg in mouse models .
Enzyme Inhibition
Enzyme inhibition studies have shown that pyrrolidine derivatives can act as effective inhibitors for various enzymes. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been reported. A study indicated that several synthesized compounds exhibited strong AChE inhibition with IC50 values significantly lower than standard drugs .
| Enzyme | Inhibitor | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione | 2.14±0.003 | |
| Urease | 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione | 0.63±0.001 |
Case Studies
Several case studies have highlighted the biological activities of compounds similar to 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione:
- Study on Antibacterial Properties : A series of synthesized pyrrolidine derivatives were tested against multiple bacterial strains. The results indicated that modifications in the structure could enhance antibacterial efficacy .
- Anticonvulsant Efficacy : In a controlled study involving animal models, specific pyrrolidine derivatives were shown to reduce seizure frequency significantly compared to controls, suggesting potential for therapeutic use in epilepsy management .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | ||
|---|---|---|
| C–C Bond Length (Å) | 1.384–1.537 | 1.390–1.528 |
| Torsion Angle (°) | −153.24 to −76.64 | −177.93 to 176.83 |
| Space Group | Monoclinic | Triclinic |
Q. Table 2: Optimized Reaction Conditions
| Parameter | Effect on Yield |
|---|---|
| Solvent (DCM vs. THF) | DCM improves cyclization by 15% |
| Catalyst (NaOH vs. KOH) | NaOH reduces side products |
| Temperature (25°C vs. 50°C) | 50°C accelerates reaction 2x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
